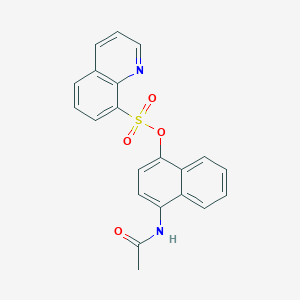
N-(3-methoxypropyl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic compound that possesses various biological activities.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)quinoline-8-sulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to a decrease in inflammation and cancer cell invasion.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)quinoline-8-sulfonamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to possess anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to possess anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxypropyl)quinoline-8-sulfonamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxypropyl)quinoline-8-sulfonamide. One area of interest is its potential use as an imaging agent in cancer diagnosis. Another area of research is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)quinoline-8-sulfonamide involves the reaction of 8-aminoquinoline with 3-methoxypropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use as an imaging agent in cancer diagnosis.
Eigenschaften
Produktname |
N-(3-methoxypropyl)quinoline-8-sulfonamide |
|---|---|
Molekularformel |
C13H16N2O3S |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C13H16N2O3S/c1-18-10-4-9-15-19(16,17)12-7-2-5-11-6-3-8-14-13(11)12/h2-3,5-8,15H,4,9-10H2,1H3 |
InChI-Schlüssel |
HCWCVXOPOSOVOT-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
COCCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Benzylamino)-2-oxoethoxy]acetic acid](/img/structure/B276974.png)
![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)